molecular formula C16H19N3O2S B5290933 1-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

1-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B5290933
M. Wt: 317.4 g/mol
InChI Key: LJLZJEOGZLKUGS-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The piperidine moiety is introduced through subsequent reactions, often involving acylation and amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzenethiol derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

    Piperidine derivatives: Compounds with the piperidine moiety are known for their pharmacological properties.

Uniqueness

1-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is unique due to the combination of the benzothiazole and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific applications .

Properties

IUPAC Name

1-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10-4-3-5-13-14(10)17-16(22-13)18-15(21)12-6-8-19(9-7-12)11(2)20/h3-5,12H,6-9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLZJEOGZLKUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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